1,3-Diaminopropane dihydroiodide
Overview
Description
1,3-Diaminopropane dihydroiodide is a useful research compound. Its molecular formula is C3H12I2N2 and its molecular weight is 329.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of mixed cation or anion perovskites . These perovskites are used in solar cell applications .
Mode of Action
It is used as a precursor in the synthesis of mixed cation or anion perovskites . These perovskites are then used in the construction of solar cells .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of perovskites, which are used in solar cell applications .
Result of Action
Its role in the synthesis of perovskites contributes to the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskite-based solar cells .
Biochemical Analysis
Biochemical Properties
1,3-Diaminopropane dihydroiodide plays a significant role in biochemical reactions, particularly in the synthesis of heterocycles and coordination complexes . It interacts with various enzymes and proteins, including 2-ketoglutarate 4-aminotransferase and L-2,4-diaminobutanoate decarboxylase, which are involved in the metabolic pathways of certain microorganisms . These interactions facilitate the conversion of precursors into this compound, highlighting its importance in biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the surface defect density and charge carrier transport in perovskite films, which are used in solar cell applications . Additionally, its interaction with cellular components can lead to changes in gene expression and metabolic flux, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, it has been shown to interact with hydrogen bonds in ion clustering reactions, influencing the stability and reactivity of the compound . These molecular interactions are crucial for understanding the compound’s mechanism of action and its role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be soluble in water and forms a powder to crystal structure . Over time, its stability may be affected by environmental conditions, leading to potential changes in its biochemical activity and long-term effects on cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the arginine/proline metabolic pathways and the beta-alanine metabolic pathway . It interacts with enzymes such as aspartokinases and L-2,4-diaminobutanoate decarboxylase, which play a role in its synthesis and conversion. These interactions influence the metabolic flux and levels of metabolites, highlighting the compound’s importance in cellular metabolism.
Properties
IUPAC Name |
propane-1,3-diamine;dihydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2HI/c4-2-1-3-5;;/h1-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXBDBPOGBBVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN.I.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120675-53-8 | |
Record name | 1,3-Diaminopropane Dihydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-diaminopropane dihydroiodide interact with perovskite materials, and what are the downstream effects on solar cell performance?
A1: this compound acts as a surface passivating agent for perovskite films. Instead of forming a new perovskite structure, PDADI directly interacts with the perovskite surface during the annealing process, effectively passivating surface defects []. This passivation leads to several beneficial downstream effects:
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